

Technical Support Center: Surface Passivation of FAPbI₃-Rich Perovskite with Cesium Iodide

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Compound of Interest

Compound Name: cesium;triiodide

Cat. No.: B13726960

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This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists working on the surface passivation of formamidinium lead iodide (FAPbI₃)-rich perovskites using cesium iodide (CsI).

Frequently Asked Questions (FAQs)

Q1: What is the primary benefit of using cesium iodide for surface passivation of FAPbI₃-rich perovskites?

A1: The primary benefit of using CsI for surface passivation is the significant improvement in both the power conversion efficiency (PCE) and the operational stability of the resulting perovskite solar cells (PSCs).^{[1][2][3][4]} CsI treatment effectively passivates ionic defects at the surface and grain boundaries of the perovskite film, which reduces non-radiative recombination and elongates the carrier recombination lifetime.^{[1][2]} This leads to higher open-circuit voltage (Voc) and fill factor (FF).^[2]

Q2: How does CsI surface passivation compare to incorporating CsI into the bulk of the perovskite?

A2: Surface passivation with CsI has been shown to outperform bulk incorporation in several studies.^{[1][2][3][4]} While bulk incorporation can help stabilize the perovskite phase and increase crystal grain size, applying CsI as a surface treatment specifically targets the mitigation of defects at the critical perovskite/hole transport material (HTM) interface.^{[2][5]} This targeted approach can lead to a more dramatic improvement in device performance, with one

study reporting a champion PCE of 24.1% with CsI surface passivation compared to 22.73% for the control device.[2]

Q3: What is the proposed mechanism behind CsI surface passivation?

A3: The proposed mechanism involves the CsI layer reducing interfacial defects, thereby minimizing charge transport losses.[6] The iodide ions from CsI can fill iodide vacancies, which are common defects in FAPbI₃ perovskites.[2] The cesium cations may also interact with the perovskite surface, passivating other types of defects. This passivation reduces trap-state density, suppresses non-radiative recombination, and improves charge carrier mobility.[2]

Q4: What are the expected improvements in photovoltaic parameters after CsI surface passivation?

A4: Researchers can expect significant improvements in all key photovoltaic parameters. Published data shows an increase in PCE from around 20-22% for control devices to over 24% for CsI-passivated devices.[1][2] Specifically, you can anticipate a notable increase in the open-circuit voltage (Voc) and the fill factor (FF).[2] The short-circuit current density (Jsc) may also see a slight improvement.[2]

Troubleshooting Guide

Issue	Possible Cause(s)	Troubleshooting Steps
Low Power Conversion Efficiency (PCE) after CsI passivation.	1. Sub-optimal CsI concentration or deposition method. 2. Incomplete or non-uniform coverage of the CsI layer. 3. Degradation of the underlying perovskite film during the passivation step.	1. Optimize the concentration of the CsI solution (typically in isopropanol). Start with a low concentration and gradually increase it. 2. Ensure uniform spin-coating of the CsI solution. Optimize spin speed and duration. 3. Minimize the exposure of the perovskite film to the ambient atmosphere during the passivation process.
Decreased Fill Factor (FF) after CsI treatment.	1. Excessive CsI layer thickness leading to increased series resistance. 2. Chemical reaction or degradation at the perovskite/HTL interface.	1. Reduce the concentration of the CsI solution or the spin-coating time to form a thinner passivation layer. 2. Characterize the interface using techniques like X-ray photoelectron spectroscopy (XPS) to check for unwanted chemical changes.
Poor reproducibility of results.	1. Inconsistent environmental conditions (humidity, temperature). 2. Variations in the quality of the FAPbI ₃ -rich perovskite film. 3. Inconsistent timing and execution of the passivation step.	1. Strictly control the humidity and temperature of the glovebox or processing environment. 2. Ensure a consistent and high-quality perovskite deposition process before passivation. 3. Standardize the entire passivation protocol, including solution preparation, spin-coating parameters, and annealing conditions.
Film delamination or visible defects after passivation.	1. Solvent incompatibility between the CsI solution and	1. Test different solvents for the CsI solution that are

the perovskite film. 2. Mechanical stress induced by the passivation layer.

orthogonal to the perovskite film. Isopropanol is a common choice. 2. Optimize the annealing temperature and time after CsI deposition to relieve stress and improve adhesion.

Quantitative Data Summary

Table 1: Photovoltaic Performance of FAPbI3-Rich Perovskite Solar Cells With and Without CsI Surface Passivation.

Device	Voc (V)	Jsc (mA·cm ⁻²)	FF (%)	PCE (%)	Reference
Control ((FAPbI3)0.98(MAPbBr3)0.02)	1.12	-	80.5	22.73	[2]
CsI-Passivated	1.164	25.15	82.2	24.1	[2]
Control	-	-	-	20.5	[1]
Ethylammonium Iodide Treated	-	-	-	22.3	[1]

Table 2: Optoelectronic Properties of Control and CsI-Passivated Perovskite Films.

Property	Control Film	CsI-Passivated Film	Reference
Charge Carrier Mobility (cm ² V ⁻¹ s ⁻¹)	19.8	24.2	[2]
Photoluminescence Quantum Yield (PLQY) (%)	0.4	8	[2]
Quasi-Fermi Level Splitting (QFLS) (V)	1.13	1.20	[2]

Experimental Protocols

FAPbI₃-Rich Perovskite Film Fabrication (One-Step Method)

This protocol is a representative example and may require optimization based on specific laboratory conditions and desired film characteristics.

- Substrate Preparation:
 - Clean fluorine-doped tin oxide (FTO)-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol for 15 minutes each.
 - Dry the substrates with a nitrogen gun and then treat with UV-ozone for 15 minutes.
 - Deposit an electron transport layer (e.g., SnO₂) by spin-coating and anneal according to established procedures.
- Perovskite Precursor Solution Preparation:
 - Prepare a precursor solution for a composition such as (FAPbI₃)_{0.98}(MAPbBr₃)_{0.02}.
 - Dissolve the appropriate molar ratios of formamidinium iodide (FAI), lead iodide (PbI₂), methylammonium bromide (MABr), and lead bromide (PbBr₂) in a mixed solvent of DMF and DMSO (e.g., 4:1 v/v).

- Stir the solution at room temperature for at least 2 hours.
- Perovskite Film Deposition:
 - Transfer the prepared substrates into a nitrogen-filled glovebox.
 - Spin-coat the perovskite precursor solution onto the ETL-coated substrates. A two-step spin program is often used (e.g., 1000 rpm for 10 s followed by 4000 rpm for 30 s).
 - During the second step, dispense an anti-solvent (e.g., chlorobenzene) onto the spinning substrate about 15 seconds before the end of the program.
 - Immediately transfer the substrate to a hotplate and anneal at a specific temperature (e.g., 150 °C) for a defined time (e.g., 10-15 minutes).

Cesium Iodide Surface Passivation

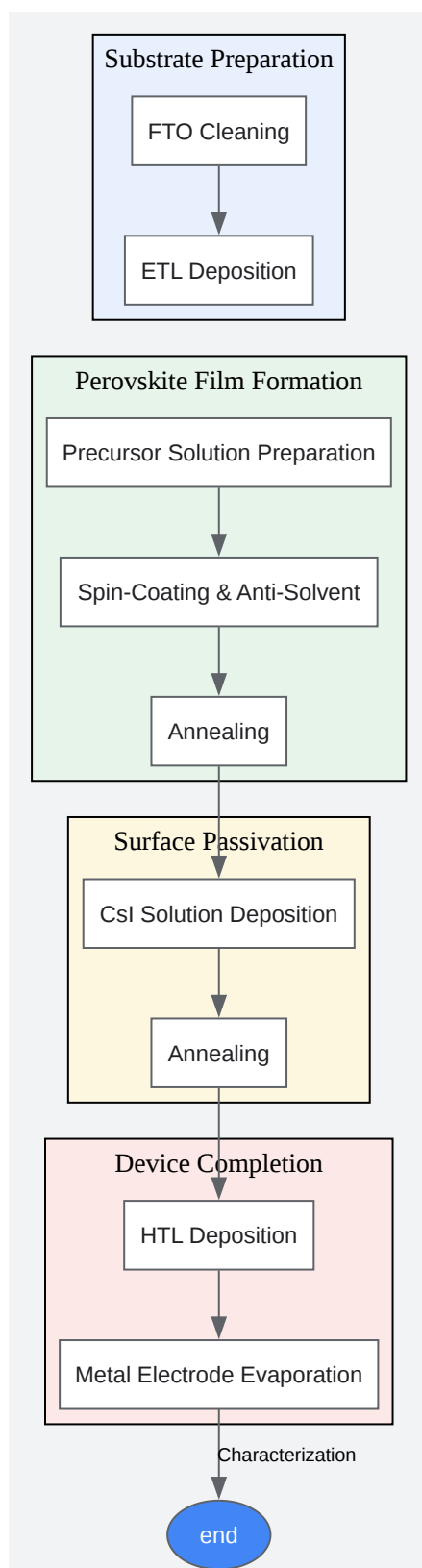
- CsI Solution Preparation:
 - Prepare a dilute solution of Cesium Iodide (CsI) in a suitable solvent, typically isopropanol (IPA). The concentration is a critical parameter to optimize, with reported values often in the range of 1-5 mg/mL.
- CsI Deposition:
 - After the perovskite film has cooled down to room temperature after annealing, deposit the CsI solution onto the perovskite surface via spin-coating.
 - A typical spin-coating speed is around 4000 rpm for 30 seconds.
- Annealing:
 - Anneal the CsI-treated perovskite film at a moderate temperature (e.g., 100 °C) for a short duration (e.g., 5-10 minutes) to remove the solvent and promote interaction with the perovskite surface.

Device Completion and Characterization

- Hole Transport Layer (HTL) Deposition:

- Deposit a hole transport layer (e.g., Spiro-OMeTAD) on top of the passivated perovskite film by spin-coating.
- Metal Electrode Deposition:
 - Thermally evaporate a metal back contact (e.g., gold or silver) to complete the device.
- Characterization:
 - Measure the current density-voltage (J-V) characteristics of the completed solar cells under simulated AM 1.5G solar illumination.
 - Perform other characterization techniques such as X-ray Diffraction (XRD) to analyze crystallinity, X-ray Photoelectron Spectroscopy (XPS) to investigate surface chemistry, and Time-Resolved Photoluminescence (TRPL) to study carrier dynamics.

Visualizations



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Caption: Experimental workflow for fabricating CsI-passivated FAPbI₃ perovskite solar cells.



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Caption: Mechanism of FAPbI₃ surface passivation with Cesium Iodide.

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